Dienbendazole is synthesized from naturally occurring compounds and can also be derived from synthetic routes that involve various chemical transformations.
The synthesis of dienbendazole typically involves several key steps:
Dienbendazole has a molecular formula of C9H9N3O2S. Its structure can be described as follows:
C1=CC2=C(C=C1)N=C(N2)C(=O)N(C)S(=O)(=O)C
This structure allows dienbendazole to interact effectively with biological targets, enhancing its anthelmintic activity.
Dienbendazole can undergo several types of chemical reactions:
Dienbendazole exerts its anthelmintic effects primarily through the inhibition of microtubule formation in parasites. This mechanism involves:
Dienbendazole exhibits several notable physical and chemical properties:
Dienbendazole has diverse applications across various fields:
Fenbendazole (methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl) carbamate) is a small-molecule benzimidazole anthelmintic with the chemical formula C₁₅H₁₃N₃O₂S and a molecular weight of 299.35 g/mol [1] [3] [7]. Its core structure consists of a benzimidazole ring fused to a carbamate moiety at the 2-position and a phenylthio group at the 5-position. This configuration places it within the 2-benzimidazolylcarbamic acid esters class of organic compounds, characterized by an aromatic heteropolycyclic system where a carbamate group is N-linked to the C2 atom of the benzimidazole scaffold [1] [4].
Table 1: Structural and Physicochemical Properties of Fenbendazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₅H₁₃N₃O₂S | Defines atomic composition |
CAS Registry Number | 43210-67-9 | Unique compound identifier |
Tubulin Binding Constant | 25–400× higher for nematode vs. mammal | Selective toxicity to parasites [4] |
Water Solubility | Low (0.02 mg/mL) | Limits systemic absorption; enhances gut efficacy |
Initially developed in the 1970s for veterinary parasitic infections, fenbendazole’s primary mechanism involves binding to parasite β-tubulin, inhibiting microtubule assembly, and impairing nutrient uptake [3] [4]. In the 2010s, investigations revealed collateral anticancer effects:
p53 Activation: Promotes mitochondrial translocation of p53, triggering p21-mediated cell death and ferroptosis in resistant cancers [10].
Repurposing Milestones:The 2016 case of Joe Tippens—a lung cancer patient achieving remission during combined fenbendazole/Keytruda therapy—ignited public interest [2] [10]. While anecdotal, this spurred laboratory validation. In vitro studies confirmed efficacy against paclitaxel-resistant colorectal, ovarian, and NSCLC lines, partly through reactive oxygen species (ROS) induction [2] [10]. Notably, fenbendazole’s multi-target activity may overcome drug resistance but is hampered by poor oral bioavailability in mammals (<10% systemic absorption) [1] [10].
Table 2: Documented Anticancer Activities of Fenbendazole
Cancer Type | Model System | Observed Effects |
---|---|---|
Colorectal Adenocarcinoma | 5-FU-resistant cells | ↑ p53-independent apoptosis; ↓ glycolysis [10] |
Non-Small Cell Lung Cancer | A549 cell line | G2/M arrest; microtubule depolymerization [10] |
Ovarian Carcinoma | SKOV-3 xenografts | Tumor growth inhibition via PLGA-nanoparticle delivery [2] |
Fenbendazole remains exclusively approved for veterinary use under FDA, EMA, and global regulatory frameworks. Its applications span livestock, companion animals, and aquaculture due to broad-spectrum activity against nematodes, cestodes, and trematodes [1] [5] [6].
Aquaculture: FDA-approved oral suspension (Safe-Guard® Aquasol) for backyard chickens, with zero withdrawal period [6].
Market and Regulatory Landscape:The global veterinary fenbendazole market is projected to reach $1.4 billion by 2030, driven by demand in Asia-Pacific aquaculture and livestock sectors [8]. Regulatory agencies enforce residue tolerances (e.g., 0.22 ppm fenbendazole sulfoxide in bovine milk) and prohibit human use due to undefined safety profiles [9] [2]. While oxfendazole (a fenbendazole metabolite) holds FDA fast-track status for human trichuriasis, fenbendazole itself lacks clinical trial data for oncology applications [10].
Table 3: Approved Veterinary Applications by Species
Animal Type | Target Parasites | Formulations Available |
---|---|---|
Cattle/Goats | Lungworms, gastrointestinal strongyles | Feed additives, drench, bolus |
Dogs/Cats | Toxocara, Ancylostoma, Trichuris | Granules, oral suspension |
Poultry (Chickens) | Ascaridia galli, Heterakis | Water-soluble suspension (Aquasol®) |
Horses | Strongyles, ascarids | Paste |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2